4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

Tautomerism Synthetic chemistry Nucleophilic substitution

Medicinal chemistry teams assembling kinase-targeted libraries often encounter tedious multi-step routes to install sulfur into thienopyrimidine cores. 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0) circumvents this bottleneck through a validated one-step cyclization with methyl chloroacetate, directly delivering the methyl thieno[2,3-d]pyrimidine-6-carboxylate scaffold. Its dual derivatization vectors-S-alkylation at the thiol sulfur and transformations at the nitrile carbon-enable rapid SAR exploration from a single fragment-sized (MW 165.22, TPSA 80.3 Ų) building block. Supplied at ≥95% purity with non-hazardous ambient shipping, this compound is a reliable intermediate for pharmaceutical and agrochemical discovery programs.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 13996-06-0
Cat. No. B079641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
CAS13996-06-0
Synonyms4-MERCAPTO-2,6-DIMETHYLPYRIMIDINE-5-CARBONITRILE
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=S)N=C(N1)C)C#N
InChIInChI=1S/C7H7N3S/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11)
InChIKeyYAXNUNPVFSHBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile — Identity & Procurement


4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0; also catalogued as 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile) is a low-molecular-weight (165.22 g/mol) heterocyclic building block belonging to the 4-thioxopyrimidine-5-carbonitrile subclass [1]. The compound features a pyrimidine core substituted with methyl groups at positions 2 and 6, a cyano group at position 5, and a thiol/thione moiety at position 4 — the latter existing in tautomeric equilibrium between the mercapto (thiol) and thioxo (thione) forms [1][2]. Its primary documented role is as a versatile synthetic intermediate for constructing fused heterocyclic systems of pharmaceutical and agrochemical relevance , with commercial availability at 95% purity from multiple suppliers .

1
Heterocyclic building block — fits fused pyrimidine library synthesis and kinase-focused compound collection design
2
Dual thiol-thione reactivity — supports orthogonal S-alkylation and cyclocondensation from a single building block
3
Cyano-polarized scaffold — reported TPSA and HBA enhancement for fragment-based and metal-coordination workflows

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile — Substitution Risks with Analogs


The 4-position substitution on this pyrimidine-5-carbonitrile scaffold is a critical determinant of both reactivity profile and downstream synthetic utility. Replacing the mercapto/thione group at position 4 with chloro (4-chloro-2,6-dimethylpyrimidine-5-carbonitrile, CAS 1196151-17-3) eliminates thiol-mediated S-alkylation and metal-coordination chemistry ; substituting with amino (4-amino-2,6-dimethylpyrimidine-5-carbonitrile, CAS 34684-87-2) removes the thione tautomer that enables alternative cyclocondensation pathways . Removing the 5-cyano group — as in 2,6-dimethylpyrimidine-4-thiol (CAS 57235-36-6) — reduces the hydrogen-bond acceptor count from 2 to 1 and shrinks the topological polar surface area by approximately 42% (from 80.3 to 56.5 Ų), significantly altering polarity, solubility, and molecular recognition properties [1][2]. These differences are not cosmetic; they determine which synthetic transformations are accessible and which biological target classes can be engaged. Procurement decisions that treat these analogs as interchangeable risk failed reactions, wasted starting material, and irreproducible results.

vs. 4-Chloro analog
Reactivity mismatch Chloro form is locked to SNAr; it cannot access thione-mediated cyclocondensation or soft-metal coordination pathways.
vs. 4-Amino analog
Functional handle mismatch Amino substitution removes the thione tautomer and eliminates S-bridged fused heterocycle synthesis routes.
vs. Des-cyano analog
Polarity and recognition risk Removing the 5-cyano group reduces TPSA by ~42% and halves HBA count, potentially altering solubility and target-binding complementarity.

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile — Differentiation Evidence


Thiol-Thione Tautomerism vs. 4-Chloro Analog

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile exists in documented thiol–thione tautomeric equilibrium, with CAS Common Chemistry and PubChem recognizing both the mercapto (4-sulfanyl) and thioxo (6-thioxo-1,6-dihydro) canonical forms under the same CAS registry [1][2]. This dual identity is absent in the 4-chloro analog (CAS 1196151-17-3), which is locked into a single, non-tautomerizing chloro form . The thiol tautomer enables S-alkylation, disulfide formation, and soft-metal coordination; the thione tautomer enables cyclocondensation at the thiocarbonyl carbon. The chloro analog is restricted to nucleophilic aromatic substitution (SNAr) at C-4 and cannot access the thione-mediated reaction manifold. While no single study directly compares the two compounds head-to-head, the established pyrimidine thiol–thione literature confirms that 4-mercaptopyrimidines with –CH₃ substituents at positions 2 and 6 favor stabilization of the mercapto form, making both tautomeric pathways chemically accessible [3].

Thiol-Thione Tautomerism
Class-level inference
2 reactive forms (thiol + thione) vs. 1 (4-chloro analog)
Supports orthogonal diversification from a single building block
Data to verify; structural class literature supports tautomeric access
Tautomerism Synthetic chemistry Nucleophilic substitution

Cyano Group Polarity Advantage vs. Des-Cyano Analog

The 5-cyano group on 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile confers a measurable increase in topological polar surface area (TPSA) and hydrogen-bond acceptor (HBA) count relative to the cyano-deficient analog 2,6-dimethylpyrimidine-4-thiol (CAS 57235-36-6). PubChem-computed data show TPSA = 80.3 Ų and HBA = 2 for the target compound [2], versus TPSA = 56.5 Ų and HBA = 1 for the comparator — a 42.1% increase in TPSA and a doubling of HBA capacity. Both compounds share identical XLogP3-AA (0.2) and HBD count (1), meaning the polarity increase is achieved without altering lipophilicity. The higher TPSA improves aqueous solubility and may enhance target-binding complementarity in polar enzyme active sites, while the additional HBA from the nitrile nitrogen provides an extra anchor point for hydrogen bonding that the cyano-free analog lacks.

Cyano Group Polarity
Cross-study comparable
TPSA +42.1% (80.3 vs. 56.5 Ų); HBA doubled (2 vs. 1)
Reported polarity increase without altering lipophilicity
Computed values; experimental solubility validation recommended
Physicochemical properties Drug-likeness Molecular recognition

Synthetic Utility: Fused Pyrimidine Scaffold Access

The synthetic utility of 4-thioxopyrimidine-5-carbonitriles — the structural class to which the target compound belongs — is established in the peer-reviewed literature. Cuadrado, Pérez, and Soto (J. Chem. Soc., Perkin Trans. 1, 1984) demonstrated that 4-thioxopyrimidine-5-carbonitriles undergo methylation to 4-methylthiopyrimidine-5-carbonitriles and cyclization with methyl chloroacetate to afford methyl thieno[2,3-d]pyrimidine-6-carboxylates [1]. More recently, Makhlouf, Faty, and Mourad (Arch. Appl. Sci. Res., 2019) showed that thioxopyrimidinecarbonitriles serve as precursors for linked and fused heterocyclic systems including imidazo[1,2-a]pyrimidines, pyrazoloimidazopyrimidines, and triazoloimidazopyrimidines — core scaffolds in kinase inhibitor programs [2]. These transformations exploit the thiocarbonyl group at position 4, a functional handle not available in the 4-chloro or 4-amino analogs without prior functional group interconversion. Unlike the class-level pyrimidine-5-carbonitrile SAR studies focused on EGFR and VEGFR-2 inhibition (which use 2-methylthio or 2-amino substitution patterns) [3][4], the 4-thioxo series is specifically suited to generate sulfur-containing fused heterocycles.

Fused Pyrimidine Access
Class-level inference
3 validated reaction manifolds (S-alkylation, thieno-, imidazo-cyclization)
Enables direct entry into privileged sulfur-containing chemotypes
Literature-precedented; model substrate scope may vary
Heterocyclic synthesis Fused pyrimidines Medicinal chemistry building blocks

GHS Hazard Classification Completeness

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile has a fully documented GHS hazard classification derived from ECHA C&L notifications, as aggregated in PubChem [1]. The compound carries six harmonized hazard statements — H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) — each with 100% notification agreement from the reporting company [1]. This complete, unambiguous safety profile contrasts with several closely related analogs (e.g., 4-chloro-2,6-dimethylpyrimidine-5-carbonitrile and 4-amino-2,6-dimethylpyrimidine-5-carbonitrile), for which publicly available GHS data are absent or incomplete in PubChem, creating procurement friction and compliance uncertainty for institutional Environmental Health & Safety (EHS) review [2]. The target compound is also registered with EPA DSSTox (DTXSID60585464) and ECHA (EC 139-527-7), providing full regulatory traceability [1].

GHS Hazard Classification
Cross-study comparable
6 harmonized hazard statements with 100% notifier agreement
Supports institutional procurement and EHS compliance review
Comparators lack publicly available GHS data
Safety GHS classification Laboratory compliance

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile — Application Scenarios


Fused Heterocyclic Library Synthesis: Thieno[2,3-d]pyrimidine Access

Medicinal chemistry teams building kinase-focused compound libraries can use 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile as a direct precursor to methyl thieno[2,3-d]pyrimidine-6-carboxylates via cyclization with methyl chloroacetate — a transformation validated by Cuadrado et al. (1984) for the 4-thioxopyrimidine-5-carbonitrile scaffold [1]. This one-step conversion bypasses the need to pre-install sulfur functionality, a step required when starting from the 4-chloro analog. The resulting thienopyrimidine core is a privileged scaffold in kinase inhibitor design, appearing in multiple clinical candidates targeting EGFR, VEGFR-2, and PI3K pathways [2][3]. The cyano group at position 5 provides an additional vector for further derivatization (hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole), enabling rapid SAR exploration from a single building block.

Metal-Coordination Chemistry via Thiol Group

The thiol tautomer of 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile serves as a soft Lewis base for transition-metal coordination (e.g., Cu(II), Ni(II), Co(II)), as demonstrated for structurally related mercaptopyrimidine Schiff base complexes [1]. The compound's TPSA of 80.3 Ų and dual HBA capacity (nitrile N + thione S) [2] enable bidentate or tridentate binding modes that the simpler 2,6-dimethylpyrimidine-4-thiol (TPSA = 56.5 Ų, HBA = 1) cannot support. This makes the compound suitable for synthesizing metal-organic frameworks (MOFs), coordination polymers, or metallodrug candidates where both the thiol/thione sulfur and the nitrile nitrogen participate in metal binding. The fully characterized GHS safety profile [3] also facilitates institutional approval for scale-up in inorganic synthesis laboratories.

Agrochemical Derivatization: Thioether and Sulfone Chemistry

The mercapto group at position 4 enables S-alkylation to generate thioether and (upon oxidation) sulfone derivatives — a chemical transformation pathway relevant to agrochemical discovery, where sulfur oxidation state modulation is a common strategy for tuning bioavailability and metabolic stability [1]. The presence of the electron-withdrawing 5-cyano group (which increases TPSA by 42% vs. the cyano-free analog [2]) may confer improved soil mobility and plant uptake characteristics compared to less polar pyrimidine thiols. The compound's dual availability as both the thiol and thione forms also provides flexibility in formulation development, as the thione form may exhibit different solubility, stability, and photodegradation profiles suitable for specific delivery systems.

Fragment-Based Drug Discovery: Polar Thiol Fragment

With a molecular weight of 165.22 g/mol, XLogP3 of 0.2, and a TPSA of 80.3 Ų [1], 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile falls within ideal fragment-based drug discovery (FBDD) parameters (MW < 300, clogP < 3, TPSA < 140 Ų). The compound offers two distinct derivatization vectors: S-alkylation at the thiol sulfur and transformations at the nitrile carbon. Its 42% larger TPSA relative to the cyano-free analog 2,6-dimethylpyrimidine-4-thiol [2] provides enhanced aqueous solubility — a critical advantage in fragment screening where high concentrations (typically 0.5–2 mM) are required for biophysical assays (SPR, NMR, DSF). The documented synthetic transformations to imidazo[1,2-a]pyrimidines [3] further support its use as a fragment hit that can be efficiently elaborated into lead-like molecules through established chemistry.

Application
Selection Property
Validation Focus
Fused Heterocyclic Library Synthesis
Thione-mediated cyclocondensation reactivity
Thieno[2,3-d]pyrimidine and imidazo-pyrimidine scaffold access
Metal-Coordination Chemistry
Thiol sulfur and nitrile nitrogen donor set
Bidentate/tridentate binding mode verification
Agrochemical Derivatization
S-alkylation and sulfone oxidation pathway
Sulfur oxidation state modulation and stability profiling
Fragment-Based Drug Discovery
Low MW, optimal XLogP3, and polar TPSA profile
Aqueous solubility at screening concentrations and fragment elaboration efficiency

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